![molecular formula C15H19N3O B2483277 [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide CAS No. 1445211-25-5](/img/structure/B2483277.png)
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide
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Overview
Description
[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide is a chemical compound with potential biological activity. Its structure suggests a framework that could be relevant for antimicrobial and possibly anticancer applications. The compound falls within a class of chemicals that have been studied for their interactions with various biological targets.
Synthesis Analysis
The synthesis of related compounds involves the interaction of arylaminomethyl-tetrahydro-azepines with substituted phenacyl bromides, leading to novel bromides. These, when refluxed in solutions of NaOH, yield aryl-phenyl-5,6,7,8-tetrahydro-triazacyclopenta[cd]azulen-1-ylmethyl-amines, indicating a complex synthesis route that could be adapted for [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide (Demchenko et al., 2021).
Molecular Structure Analysis
Although specific studies on [2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide were not found, related azepine derivatives have been synthesized, suggesting that the azepine ring can adopt various conformations. These conformations are crucial for the biological activity of such compounds, impacting their interaction with biological targets (Acosta Quintero et al., 2016).
Chemical Reactions and Properties
Azepine derivatives undergo various chemical reactions, including interactions with phenacyl bromides and phenyl isocyanates, leading to diverse compounds with potential biological activities. These reactions are critical for modifying the chemical and biological properties of azepine-based compounds (Palacios et al., 2003).
properties
IUPAC Name |
[2-(azepan-1-yl)-2-oxoethyl]-phenylcyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c16-13-18(14-8-4-3-5-9-14)12-15(19)17-10-6-1-2-7-11-17/h3-5,8-9H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDICPGUKMUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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